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(1,3-~15~N_2_)-7H-Purin-6-amine - 97908-71-9

(1,3-~15~N_2_)-7H-Purin-6-amine

Catalog Number: EVT-3469972
CAS Number: 97908-71-9
Molecular Formula: C5H5N5
Molecular Weight: 137.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Amino-7H-purin-8(9H)-one

  • Compound Description: 6-Amino-7H-purin-8(9H)-one serves as a key starting material in the synthesis of various acyclic nucleoside and nucleotide analogs. [] These analogs are often investigated for potential antiviral or anticancer activities.
  • Relevance: This compound shares the core purine structure with (1,3-~15~N_2_)-7H-Purin-6-amine, differing in the presence of a carbonyl group at position 8 and the saturation of the imidazole ring. Both compounds belong to the purine derivatives class. []

8-Bromoadenine derivatives

  • Compound Description: 8-Bromoadenine derivatives are utilized as precursors in the synthesis of N9-substituted derivatives of 6-amino-7H-purin-8(9H)-one. [] Modifications at the 8-position of adenine are commonly explored to modulate biological activity.
  • Relevance: While not explicitly containing a 6-amino group like (1,3-~15~N_2_)-7H-Purin-6-amine, these derivatives highlight the significance of substitutions at the 8-position in purine chemistry, which could potentially be relevant to the target compound. []

Acyclic nucleoside and nucleotide analogs

  • Compound Description: The research papers discuss the synthesis of various acyclic nucleoside and nucleotide analogs, many of which are derived from 6-amino-7H-purin-8(9H)-one. [] These analogs involve modifications to the sugar moiety of traditional nucleosides, often replacing it with an acyclic chain.
  • Relevance: Although (1,3-~15~N_2_)-7H-Purin-6-amine itself lacks a sugar moiety, the concept of acyclic nucleoside analogs showcases modifications made to the purine core structure for developing biologically active compounds, which could hold relevance for understanding potential analogs of the target compound. []

9-(4-Hydroxybutyl)adenine

  • Compound Description: This compound serves as an intermediate in synthesizing acyclic adenine 8,N-anhydronucleosides. [] It is synthesized by reacting adenine with 4-[(2-tetrahydropyran-2-yl)oxy]butyl chloride.
  • Relevance: This compound highlights the functionalization of the N9 position in adenine, similar to the potential for modification at the same position in (1,3-~15~N_2_)-7H-Purin-6-amine. The presence of a 4-hydroxybutyl group demonstrates the possibility of introducing alkyl chains with functional groups at the N9 position, potentially leading to different biological activities. []

8-Bromo-9-(4-hydroxybutyl)adenine

  • Compound Description: This compound is a key intermediate for synthesizing various tricyclic purine derivatives. [] The bromine atom at the 8-position allows for further functionalization.
  • Relevance: Similar to the previous compound, the presence of a substituent at the N9 position and a bromine atom at the 8-position in 8-Bromo-9-(4-hydroxybutyl)adenine provides insights into potential modifications that could be explored for (1,3-~15~N_2_)-7H-Purin-6-amine. These modifications might influence the molecule's interactions with biological targets. []

7,8,9,10-Tetrahydro-6H-[1,3]diazepino[1,2-e]purine derivatives

  • Compound Description: These tricyclic purine derivatives are synthesized from 8-Bromo-9-(4-hydroxybutyl)adenine and exhibit different substituents at the 6-position. []
  • Relevance: Although (1,3-~15~N_2_)-7H-Purin-6-amine does not possess the diazepino ring, exploring the structure-activity relationship of these tricyclic purines, especially the variations at the 6-position, could offer insights into potentially modifying the target compound for specific biological activities. []
Overview

(1,3-^15N_2)-7H-Purin-6-amine is a stable isotope-labeled compound, specifically a derivative of purine. This compound incorporates the stable isotopes of nitrogen, ^15N, at designated positions within its molecular structure, which enhances its utility in various scientific investigations. Its isotopic labeling allows researchers to conduct detailed studies in fields such as chemistry, biology, and medicine, particularly through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.

Source and Classification

The compound is classified under purine derivatives and is recognized by its chemical identifier, CAS number 97908-71-9. It is synthesized using ^15N-labeled precursors, making it a valuable tool for tracing nitrogen pathways in biological systems and studying molecular dynamics.

Synthesis Analysis

Methods and Technical Details

The synthesis of (1,3-^15N_2)-7H-Purin-6-amine typically involves incorporating ^15N-labeled ammonia or amines into the purine structure. Common methods include:

  • High-Temperature Reactions: The incorporation of ^15N isotopes often requires elevated temperatures and pressures to facilitate the reaction.
  • Industrial Production: Large-scale synthesis employs optimized conditions for high yield and purity, involving multiple purification steps to ensure the final product meets research specifications.
Molecular Structure Analysis

Structure and Data

The molecular structure of (1,3-^15N_2)-7H-Purin-6-amine can be analyzed using advanced techniques such as nuclear magnetic resonance spectroscopy. The presence of ^15N isotopes at specific positions provides insights into the compound's behavior in various chemical environments. The detailed structural data can be obtained through spectral analysis, revealing information about the electronic environment around the nitrogen atoms.

Chemical Reactions Analysis

Reactions and Technical Details

(1,3-^15N_2)-7H-Purin-6-amine participates in several types of chemical reactions:

  • Oxidation: This compound can undergo oxidation facilitated by agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions are achievable using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur where nucleophiles replace specific atoms or groups within the purine structure.
Mechanism of Action

Process and Data

The mechanism of action of (1,3-^15N_2)-7H-Purin-6-amine involves its role in biochemical pathways, particularly in purine metabolism. It interacts with various enzymes and proteins, participating in metabolic pathways that trace nitrogen incorporation into nucleotides. Its use as a tracer allows scientists to monitor nitrogen dynamics in biological systems effectively.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(1,3-^15N_2)-7H-Purin-6-amine exhibits distinct physical and chemical properties due to its isotopic labeling:

  • Molecular Weight: The isotopic composition affects the molecular weight compared to its non-labeled counterparts.
  • Solubility: The compound's solubility characteristics may vary based on the solvent used during experiments.
  • Stability: As a stable isotope-labeled compound, it maintains integrity under various experimental conditions, making it suitable for long-term studies.
Applications

Scientific Uses

(1,3-^15N_2)-7H-Purin-6-amine has diverse applications in scientific research:

  • Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy for studying molecular structures and dynamics.
  • Biology: Employed in metabolic studies to trace nitrogen pathways within living organisms.
  • Medicine: Utilized in pharmacokinetics and drug development to understand how nitrogen-containing compounds behave within biological systems.
  • Industry: Applied in synthesizing labeled compounds for pharmaceuticals and agrochemicals.
Introduction to Isotopically Labeled Purine Derivatives in Modern Research

Historical Context of Isotopic Labeling in Nucleobase Chemistry

The development of isotopically labeled compounds originated in the 1930s with radioactive tracers, but safety limitations prompted a shift toward stable isotopes like ¹³C and ¹⁵N. Purine chemistry entered this arena in the 1950s when synthetic chemists first achieved site-specific ¹⁵N incorporation into adenine and guanine using precursor-directed biosynthesis. Early methods relied on chemical synthesis with ¹⁵N-enriched ammonia or glycine, yielding mixtures that required complex purification [1]. The 1980s saw pivotal refinements: protecting-group strategies enabled regiospecific nitrogen labeling, while biosynthetic approaches using ¹⁵N-labeled ammonium salts in bacterial cultures improved atom economy [5] [6]. Commercial availability of labeled purines expanded in the 2000s, with compounds like N-Methyl-7H-purin-6-amine (CAS: 443-72-1) becoming catalog items for drug development research [5]. Modern solid-phase synthesis techniques now allow gram-scale production of (1,3-¹⁵N₂)-7H-Purin-6-amine with isotopic enrichment exceeding 98%, a feat impossible with classical methods [6].

Table 1: Evolution of Isotopic Labeling Techniques for Purines

Time PeriodDominant TechniqueKey AdvancementIsotopic Enrichment
1950s–1960sChemical synthesis with [¹⁵N]ammoniaPrecursor-directed biosynthesis50–70%
1970s–1980sMicrobial fermentationBiosynthetic incorporation75–85%
1990s–2000sProtected heterocycle synthesisRegiospecific labeling>90%
2010s–PresentSolid-phase peptide synthesis (SPPS)Automated high-yield production>98%

Significance of ¹⁵N Isotopic Incorporation in Mechanistic and Structural Studies

The ¹⁵N isotope offers unique advantages for probing molecular interactions due to its nuclear spin of ½, which makes it highly responsive to NMR detection. In (1,3-¹⁵N₂)-7H-Purin-6-amine, the labeled atoms serve as non-perturbing reporters for three critical applications:

  • Protein-Nucleic Acid Interactions: ¹⁵N NMR chemical shift perturbations reveal hydrogen-bonding changes when adenine derivatives bind to proteins like DNA repair enzymes. The N1 and N3 positions form key Watson-Crick pairing contacts, allowing real-time monitoring of hybridization dynamics [6].
  • Metabolic Flux Analysis: When introduced into cell cultures, ¹⁵N₂-labeled adenine traces purine salvage pathways. Mass spectrometry detects mass shifts in metabolites like hypoxanthine (Δm/z = +2 Da), quantifying enzymatic turnover rates without radioactive hazards [1].
  • Solid-State NMR of Macromolecules: ¹⁵N-enriched adenine residues in amyloid fibrils or membrane proteins enable distance measurements via dipolar recoupling techniques. For example, the N3-H distance in hydrogen-bonded complexes can be precisely measured using ¹⁵N-{¹H} rotational echo double resonance (REDOR) [6].

Table 2: Analytical Techniques Enabled by (1,3-¹⁵N₂)-7H-Purin-6-amine

TechniqueApplicationKey Parameter MeasuredSensitivity Gain vs. ¹⁴N
¹H-¹⁵N HSQC NMRProtein-ligand bindingChemical shift perturbation (CSP)300-fold
GC-MS metabolic profilingPurine salvage pathway analysisMass isotopomer distribution>99% enrichment
¹⁵N CP-MAS NMRNucleic acid fibril structureInteratomic distances (3–6 Å)Enables detection
Heteronuclear NOEConformational dynamicsCross-relaxation ratesQuantifies mobility

Research Objectives and Knowledge Gaps in ¹⁵N₂-Labeled Purine Analogues

Current synthetic methodologies face three critical limitations: cost (¹⁵N reagents remain expensive), regioselectivity (undesired N7/N9 labeling isomers contaminate products), and scalability (most routes yield <100 mg) [1] [6]. These challenges constrain applications in three high-impact research domains where (1,3-¹⁵N₂)-7H-Purin-6-amine shows unique promise:

  • Enzyme Mechanism Elucidation: Adenine deaminases catalyze the conversion of adenine to hypoxanthine, but the proton transfer steps remain debated. ¹⁵N NMR kinetics using N1-labeled substrate could resolve tautomeric states during catalysis [6].
  • RNA Dynamics: Site-specific ¹⁵N labeling in riboswitches would allow characterization of adaptive binding pockets through relaxation dispersion NMR, addressing gaps in understanding allosteric regulation [1].
  • Quantum Computing Components: ¹⁵N₂-labeled adenine exhibits long coherence times (>1 ms at 4 K) as a qubit candidate. Scalable synthesis is essential for fabricating molecular quantum processors [5] [6].

Future priorities include developing chemoenzymatic routes to reduce costs, cryogenic NMR probes for nanomole-scale analysis, and isotopomer-enriched media for bacterial production. Bridging these gaps will position (1,3-¹⁵N₂)-7H-Purin-6-amine as a versatile probe for next-generation biomolecular technologies.

Table 3: Key Synthetic Pathways for (1,3-¹⁵N₂)-7H-Purin-6-amine

MethodPrecursorsIsotopic Incorporation EfficiencyCritical Challenge
Classical organic synthesis[¹⁵N]Formamide, [¹⁵N]urea60–75% at N1/N3Low regioselectivity for N9 vs. N7
Biosynthesis[¹⁵N]Glycine, E. coli cultures80–90%Time-intensive (weeks)
Solid-phase synthesisFmoc-⁶¹⁵N-adenine building blocks>98%Milligram-scale only
Microwave-assisted4,6-Dichloro-5-¹⁵N-pyrimidine95%Requires Pd-catalyzed coupling

Properties

CAS Number

97908-71-9

Product Name

(1,3-~15~N_2_)-7H-Purin-6-amine

IUPAC Name

7H-purin-6-amine

Molecular Formula

C5H5N5

Molecular Weight

137.11 g/mol

InChI

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i8+1,10+1

InChI Key

GFFGJBXGBJISGV-GAWGKFCISA-N

SMILES

C1=NC2=NC=NC(=C2N1)N

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N

Isomeric SMILES

C1=NC2=[15N]C=[15N]C(=C2N1)N

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